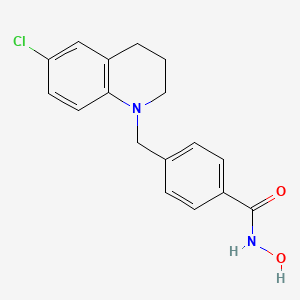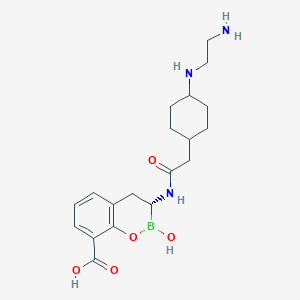
Taniborbactam
描述
坦尼硼巴坦,也称为 VNRX-5133,是一种新型环状硼酸酯 β-内酰胺酶抑制剂。它旨在通过抑制丝氨酸和金属 β-内酰胺酶来对抗多重耐药革兰氏阴性细菌。 该化合物目前正处于临床开发阶段,通常与头孢吡肟联合使用,用于治疗由产生 β-内酰胺酶的碳青霉烯耐药肠杆菌科细菌和铜绿假单胞菌引起的感染 .
作用机制
坦尼硼巴坦通过抑制 β-内酰胺酶发挥作用,β-内酰胺酶负责水解 β-内酰胺类抗生素。它通过两种不同的机制来实现这一点:
生化分析
Biochemical Properties
Taniborbactam plays a crucial role in biochemical reactions by inhibiting β-lactamase enzymes. It interacts with a variety of enzymes, including Ambler class A, B, C, and D β-lactamases. The nature of these interactions varies: for serine-β-lactamases, this compound acts as a reversible covalent inhibitor with slow dissociation, while for metallo-β-lactamases, it behaves as a competitive inhibitor . These interactions are achieved by mimicking the transition state structure and exploiting interactions with highly conserved active-site residues .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In combination with cefepime, it restores the antibacterial activity against carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa. This combination leads to morphological changes in bacteria, such as elongation and formation of cellular voids, which are indicative of disrupted cell division and membrane integrity . This compound does not exhibit standalone antibacterial activity but enhances the efficacy of cefepime by neutralizing β-lactamase enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active sites of β-lactamase enzymes. For serine-β-lactamases, it forms a reversible covalent bond, leading to prolonged active-site residence time. For metallo-β-lactamases, it acts as a competitive inhibitor with low inhibitor constant values . These binding interactions inhibit the hydrolysis of β-lactam antibiotics, thereby restoring their antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It exhibits stability and maintains its inhibitory activity against β-lactamases for extended periods. Studies have shown that the combination of cefepime and this compound remains effective even after the removal of this compound from the growth medium, indicating long-lasting inhibition of β-lactamases . This stability is crucial for its potential clinical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a neutropenic murine urinary tract infection model, human-simulated plasma regimens of cefepime and this compound demonstrated substantial bacterial killing at various dosages . Higher doses of this compound were associated with increased efficacy, while toxic or adverse effects were not prominently observed at therapeutic doses .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with β-lactamase enzymes. It inhibits the hydrolysis of β-lactam antibiotics, thereby preventing their degradation and allowing them to exert their antibacterial effects . This inhibition is achieved through the formation of stable enzyme-inhibitor complexes that mimic the transition state of the hydrolysis reaction .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed effectively. It interacts with various transporters and binding proteins that facilitate its localization to the sites of β-lactamase activity . This targeted distribution enhances its efficacy in inhibiting β-lactamases and restoring the activity of β-lactam antibiotics .
Subcellular Localization
This compound’s subcellular localization is primarily within the bacterial periplasmic space, where β-lactamase enzymes are located . This localization is crucial for its inhibitory activity, as it allows this compound to effectively bind to and inhibit β-lactamases. The compound’s design ensures that it reaches the target enzymes and exerts its effects efficiently .
准备方法
合成路线和反应条件: 坦尼硼巴坦的合成涉及形成硼酸衍生物,然后环化形成环状硼酸酯结构。具体的合成路线和反应条件是专有的,详细的信息没有公开。 一般方法涉及多个有机合成步骤,包括官能团的保护和脱保护、偶联反应和环化 .
工业生产方法: 坦尼硼巴坦的工业生产可能涉及大规模有机合成技术,包括使用自动化反应器和严格的质量控制措施,以确保最终产品的纯度和功效。 生产过程还需要符合医药制造的监管标准 .
化学反应分析
反应类型: 坦尼硼巴坦主要与 β-内酰胺酶发生抑制反应。 它作为丝氨酸 β-内酰胺酶的可逆共价抑制剂和金属 β-内酰胺酶的竞争性抑制剂 .
常见试剂和条件: 抑制反应通常在生理条件下进行,坦尼硼巴坦与 β-内酰胺酶的活性位点结合。 头孢吡肟的存在通过防止 β-内酰胺类抗生素的水解,增强了坦尼硼巴坦的抗菌活性 .
主要产物形成: 抑制反应的主要产物是酶-抑制剂复合物,它阻止 β-内酰胺酶水解 β-内酰胺类抗生素,从而恢复其抗菌活性 .
科学研究应用
坦尼硼巴坦在科学研究中具有重要应用,特别是在微生物学、生物化学和医学领域。它的主要用途是开发新的抗生素疗法来对抗多重耐药细菌感染。 研究表明,坦尼硼巴坦可以恢复头孢吡肟对碳青霉烯耐药肠杆菌科细菌和铜绿假单胞菌的活性,使其成为对抗抗生素耐药性斗争中的宝贵工具 .
相似化合物的比较
坦尼硼巴坦在 β-内酰胺酶抑制剂中是独特的,因为它能够抑制丝氨酸和金属 β-内酰胺酶。类似化合物包括:
属性
IUPAC Name |
(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BN3O5/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26)/t12?,14?,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZUWUXKQPRWAL-PXCJXSSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613267-49-4 | |
| Record name | Taniborbactam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613267494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TANIBORBACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IGQ156Z07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


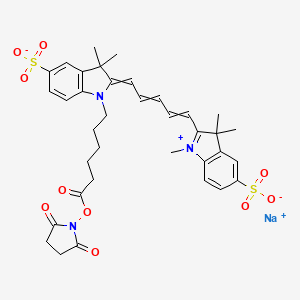
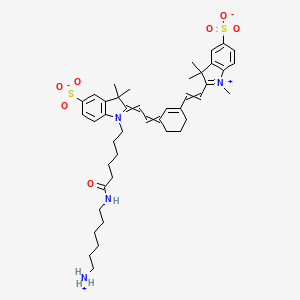

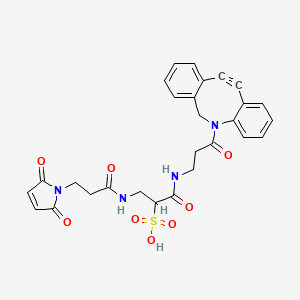
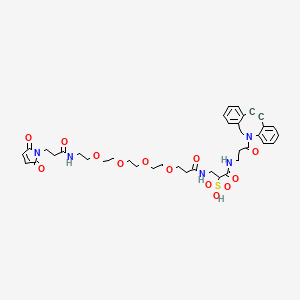
![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)
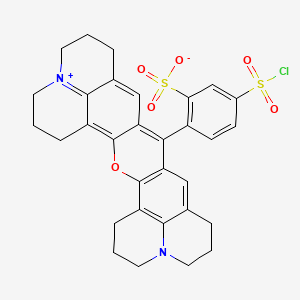
![(R*,S*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B611077.png)
![N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride](/img/structure/B611080.png)
